molecular formula C8H6ClNO4 B105928 3-Chloromethyl-5-nitrosalicylaldehyde CAS No. 16644-30-7

3-Chloromethyl-5-nitrosalicylaldehyde

Cat. No.: B105928
CAS No.: 16644-30-7
M. Wt: 215.59 g/mol
InChI Key: VPZKJFJWKLYFQD-UHFFFAOYSA-N
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Description

3-Chloromethyl-5-nitrosalicylaldehyde is an organic compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol . It is known for its distinctive structure, which includes a chloromethyl group and a nitro group attached to a salicylaldehyde backbone. This compound is utilized in various chemical and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloromethyl-5-nitrosalicylaldehyde is typically synthesized through the esterification reaction of salicylaldehyde with chloromethyl nitrite . The reaction conditions often involve the use of solvents such as ethanol, ether, or dichloromethane to facilitate the reaction. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including salicylaldehyde and chloromethyl nitrite, are reacted under controlled conditions to produce the compound in bulk. The product is then purified through crystallization or distillation to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Chloromethyl-5-nitrosalicylaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloromethyl-5-nitrosalicylaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloromethyl-5-nitrosalicylaldehyde involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chloromethyl and nitro groups, which can undergo various chemical transformations. These transformations can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 3-Chloromethyl-2-hydroxy-5-nitrobenzaldehyde
  • 4-Nitrophenol
  • 5-Nitrosalicylaldehyde

Comparison: 3-Chloromethyl-5-nitrosalicylaldehyde is unique due to the presence of both a chloromethyl and a nitro group on the salicylaldehyde backbone. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, 3-Chloromethyl-2-hydroxy-5-nitrobenzaldehyde lacks the same reactivity due to the absence of the nitro group, while 4-Nitrophenol and 5-Nitrosalicylaldehyde have different substitution patterns that affect their chemical behavior .

Properties

IUPAC Name

3-(chloromethyl)-2-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,4,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZKJFJWKLYFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCl)O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168105
Record name Salicylaldehyde, 3-chloromethyl-5-nitro-
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Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16644-30-7
Record name 3-(Chloromethyl)-2-hydroxy-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16644-30-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylaldehyde, 3-chloromethyl-5-nitro-
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Record name 3-Chloromethyl-5-nitrosalicylaldehyde
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Record name Salicylaldehyde, 3-chloromethyl-5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Chloromethyl)-2-hydroxy-5-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

5-Nitrosalicylaldehyde (2.42 g, 14.5 mmols) was suspended in 20 ml of chloromethyl methyl ether, and aluminum chloride (7.97 g, 60.0 mmols) was added while cooling in an ice bath. After stirring at room temperature for 10 minutes, the mixture was heated at 60° C. for one hour. Then, the reaction solution was poured into 100 ml of ice water while cooling in an ice bath and the resulting yellow precipitate was filtered. The resulting precipitate was recrystallized from 330 ml of hexane to give 3-chloromethyl-5-nitrosalicylaldehyde (2.49 g, 11.6 mmols) as a yellow needle-like crystal (yield 80%).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 12.0 g of 5-nitrosalicylaldehyde and 100 ml of chloromethyl methyl ether was cooled on an ice-bath and 43.9 g of anhydrous aluminum chloride was added in small portions. The mixture was stirred at room temperature for 10 minutes and, then, refluxed for 22 hours. This reaction mixture was cooled on an ice-bath and 200 ml of water was added with vigorous stirring, whereupon white crystals separated out. These white crystals are collected, dissolved in hot hexane and filtered and the mother liquor was cooled to give 14.9 g of 3-chloromethyl-5-nitrosalicylaldehyde as colorless needles (Yield 72%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

While cooling a mixture of 12.0 g of 5-nitrosalicylaldehyde and 100 ml of chloromethyl methyl ether in an ice bath, 43.9 g of anhydrous aluminum chloride was added in small portions to the mixture, followed by stirring at room temperature for 10 minutes and thereafter by refluxing with heating for 22 hours. The reaction mixture was then cooled in an ice bath, and 200 ml of water was added to the mixture with full stirring, whereby white crystals were separated out. The white crystals were collected and dissolved in hot hexane, and the solution was filtered. The mother liquor was thereafter cooled, giving 14.9 g of 3-chloromethyl-5-nitrosalicylaldehyde in the form of white needlelike crystals (yield 72%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 43.9 g (0.33 mole) quantity of anhydrous aluminum chloride was added in small portions to a mixture of 12.0 g (71.8 mmoles) of 5-nitrosalicylaldehyde and 100 ml of chloromethyl methyl ether with cooling in an ice bath. The resulting mixture was stirred at room temperature for 10 minutes and refluxed with heating for 22 hours. Thereafter, the reaction mixture was cooled in an ice bath, followed by addition of 200 ml of water with thorough stirring, whereby white crystals were precipitated. The white crystals were collected, dissolved in hot hexane and filtered. The mother liquor was cooled, giving 14.9 g (yield: 72%) of 3-chloromethyl-5-nitrosalicylaldehyde as colorless needle crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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